molecular formula C4H10ClNO2S B3058001 L-CYSTEINE METHYL ESTER HYDROCHLORIDE CAS No. 871018-11-0

L-CYSTEINE METHYL ESTER HYDROCHLORIDE

Cat. No.: B3058001
CAS No.: 871018-11-0
M. Wt: 171.65 g/mol
InChI Key: WHOHXJZQBJXAKL-DFWYDOINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Cysteine methyl ester hydrochloride is a derivative of the amino acid L-cysteine. It is commonly used in biochemical research and industrial applications due to its unique properties. The compound is characterized by the presence of a methyl ester group and a hydrochloride salt, which enhance its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Cysteine methyl ester hydrochloride can be synthesized through the esterification of L-cysteine with methanol in the presence of hydrochloric acid. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

L-Cysteine methyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of L-cysteine methyl ester hydrochloride involves its ability to interact with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Cysteine methyl ester hydrochloride is unique due to its specific combination of a methyl ester group and a hydrochloride salt, which confer distinct solubility and reactivity properties. This makes it particularly useful in applications requiring high solubility and reactivity .

Properties

CAS No.

871018-11-0

Molecular Formula

C4H10ClNO2S

Molecular Weight

171.65 g/mol

IUPAC Name

hydron;methyl (2R)-2-amino-3-sulfanylpropanoate;chloride

InChI

InChI=1S/C4H9NO2S.ClH/c1-7-4(6)3(5)2-8;/h3,8H,2,5H2,1H3;1H/t3-;/m0./s1

InChI Key

WHOHXJZQBJXAKL-DFWYDOINSA-N

SMILES

COC(=O)C(CS)N.Cl

Isomeric SMILES

[H+].COC(=O)[C@H](CS)N.[Cl-]

Canonical SMILES

[H+].COC(=O)C(CS)N.[Cl-]

Key on ui other cas no.

18598-63-5

physical_description

White powder;  Sulfur-like odour

Pictograms

Irritant

sequence

C

solubility

25.7 [ug/mL] (The mean of the results at pH 7.4)
Soluble
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-CYSTEINE METHYL ESTER HYDROCHLORIDE
Reactant of Route 2
Reactant of Route 2
L-CYSTEINE METHYL ESTER HYDROCHLORIDE
Reactant of Route 3
Reactant of Route 3
L-CYSTEINE METHYL ESTER HYDROCHLORIDE
Reactant of Route 4
Reactant of Route 4
L-CYSTEINE METHYL ESTER HYDROCHLORIDE
Reactant of Route 5
Reactant of Route 5
L-CYSTEINE METHYL ESTER HYDROCHLORIDE
Reactant of Route 6
Reactant of Route 6
L-CYSTEINE METHYL ESTER HYDROCHLORIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.